1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
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Overview
Description
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a sulfamoylphenyl group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the carboxamide group, and the attachment of the sulfamoylphenyl group. Common synthetic routes may involve:
Suzuki–Miyaura Coupling: This reaction is widely used for forming carbon-carbon bonds and may be employed in the synthesis of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. Continuous flow microreactor systems can be used to improve reaction efficiency and control reaction parameters such as temperature and residence time .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Catalysts: Palladium catalysts are often used in coupling reactions like the Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-6-methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]nicotinonitrile
- 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE)
Uniqueness
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O4S/c20-13-4-3-12(17(21)10-13)11-24-9-1-2-16(19(24)26)18(25)23-14-5-7-15(8-6-14)29(22,27)28/h1-10H,11H2,(H,23,25)(H2,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSCRFSSBPNZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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